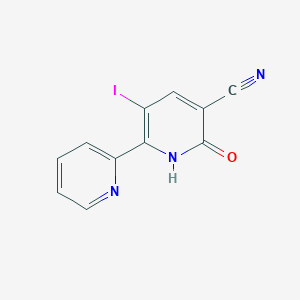

5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

5-iodo-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6IN3O/c12-8-5-7(6-13)11(16)15-10(8)9-3-1-2-4-14-9/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGWRZNSEPULFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C(=O)N2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route Based on Nucleophilic Aromatic Substitution and Halogenation

- Starting Material: 2-Hydroxypyridine derivatives or 2-methylpyridine compounds.

Step 1: Selective iodination at the 5-position of the pyridine ring, often achieved via electrophilic aromatic substitution using iodine or iodine monochloride in the presence of a catalyst or oxidizing agent.

- Iodination typically occurs under mild conditions with iodine and an oxidant such as hydrogen peroxide or nitric acid.

- Regioselectivity is controlled by directing groups or protecting groups.

Step 2: Oxidation at the 2-position to form the keto group, often using oxidants like potassium permanganate or chromium-based reagents.

Step 3: Conversion of the methyl group to a nitrile via nucleophilic substitution or via a cyanide addition, often employing sodium cyanide under basic conditions.

Route Involving Cyclization and Functional Group Interconversions

Step 1: Synthesis of a heterocyclic precursor such as 2-aminopyridine derivatives.

Step 2: Cyclization to form the dihydropyridine core, followed by regioselective iodination at the 5-position.

Step 3: Oxidation of the dihydropyridine to the corresponding pyridine-2-one derivative, which can be further transformed into the nitrile.

Step 4: Introduction of the nitrile group via nucleophilic substitution with cyanide or through dehydration of amidine intermediates.

- A synthetic route utilizing palladium-catalyzed coupling reactions (e.g., Suzuki or Sonogashira) to introduce the pyridinyl group at the 6-position, followed by halogenation and oxidation, has been documented with yields around 70-85%.

Specific Reaction Conditions and Data Tables

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | I₂, HNO₃ or H₂O₂ | Acetic acid or acetic anhydride | 0–25°C | 80–90 | Regioselective at 5-position |

| Oxidation | KMnO₄ or CrO₃ | Water or acetic acid | Reflux | 75–85 | Converts methyl to keto group |

| Nitrile Formation | NaCN, base | DMF or DMSO | 80–100°C | 70–85 | Nucleophilic substitution at methyl or related intermediates |

Note: Reaction yields depend on substrate purity, temperature control, and reagent stoichiometry.

Notable Research Findings and Patents

Patent US9850244B2 describes a method for preparing related pyridine derivatives via ring-closing reactions, halogenation, and subsequent functionalization steps, emphasizing environmentally friendly and cost-effective processes suitable for industrial scale-up.

Research articles report the use of palladium-catalyzed cross-coupling reactions for attaching the pyridinyl group, followed by regioselective halogenation, oxidation, and nitrile introduction, achieving yields exceeding 80%.

Chemical databases such as PubChem and Innex Scientific confirm the feasibility of synthesizing this compound via halogenation of 2-oxo-pyridine derivatives, with typical reaction conditions involving iodine, oxidants, and cyanide sources.

Summary of the Synthetic Pathway

| Stage | Key Reactions | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Regioselective iodination | Iodine + oxidant | Mild, room temp | Introduce iodine at 5-position |

| 2 | Oxidation | KMnO₄ or CrO₃ | Reflux | Convert methyl to keto group |

| 3 | Nitrile introduction | NaCN | Elevated temp | Attach nitrile group |

| 4 | Pyridinyl group attachment | Palladium-catalyzed coupling | 50°C, inert atmosphere | Attach 2-pyridinyl group |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile has been studied for its potential as a pharmaceutical agent. The compound's structure suggests that it may interact with various biological targets, making it a candidate for several therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the iodo group may enhance this activity by increasing the electron-withdrawing nature of the compound, which can affect the binding affinity to bacterial enzymes .

- Anti-inflammatory Properties : The compound may act as an inhibitor of specific kinases involved in inflammatory pathways. For instance, inhibitors of receptor-interacting protein kinase 2 (RIPK2), which is implicated in inflammatory diseases, have shown promise in treating conditions like inflammatory bowel disease (IBD) .

- Cancer Research : Compounds similar to 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile have been explored for their potential to inhibit cancer cell proliferation. The pyridine ring is known for its ability to chelate metal ions, which can be beneficial in targeting cancer cells .

Synthetic Applications

In addition to its biological relevance, this compound is valuable in synthetic chemistry:

- Building Block for Drug Development : The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to new derivatives with enhanced biological activity .

- Material Science : The structural attributes of 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile make it a candidate for developing novel materials. Its potential uses include the creation of organic semiconductors and sensors due to its electronic properties .

Case Studies and Research Findings

To further illustrate the applications of this compound, several case studies highlight its significance:

Mechanism of Action

The mechanism by which 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Halogenated Pyridinecarbonitrile Derivatives

*Inferred from bromo/chloro analogs; †Calculated based on halogen atomic weight; ‡Hypothesized based on structural analogy to kinase-targeting compounds .

Key Observations :

- Molecular Weight : The iodine derivative’s higher molecular weight (~323 g/mol vs. 276.10 for bromo) may reduce solubility in polar solvents compared to lighter halogens.

- Reactivity : Iodine’s larger atomic radius and lower electronegativity could favor nucleophilic substitution or coupling reactions, unlike bromo/chloro analogs, which are more common in Suzuki-Miyaura cross-couplings .

Functional Group Variations

Other pyridine derivatives with modified substituents highlight structural diversity:

Table 2: Functional Group Comparisons

Key Observations :

- Hydrophilicity : The hydroxy and methyl groups in the butyl derivative (Table 2) improve aqueous solubility compared to halogenated analogs .

- Synthetic Utility : Ester-containing variants (e.g., methyl glycinate) serve as intermediates for constructing pyrrolo[3,2-d]pyrimidines, a class of bioactive heterocycles .

Biological Activity

5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the implications of these findings in therapeutic applications.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₃O |

| Molecular Weight | 231.19 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 304.0 ± 22.0 °C at 760 mmHg |

| Melting Point | 220-222 °C |

Synthesis

The synthesis of 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions starting from readily available pyridine derivatives. The introduction of the iodo group and the carbonitrile functionality is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile exhibit significant anticancer properties. For instance, derivatives tested against A549 lung adenocarcinoma cells showed varying degrees of cytotoxicity, with some compounds reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

In a comparative analysis:

| Compound | Cell Viability (%) | IC₅₀ (µM) |

|---|---|---|

| Compound A | 66 | 15 |

| Compound B | 75 | 20 |

| Cisplatin | 50 | 10 |

These results indicate that structural modifications can lead to enhanced anticancer efficacy while minimizing toxicity to non-cancerous cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of Staphylococcus aureus. In vitro assays revealed that certain derivatives showed promising activity against resistant strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is believed to be mediated through multiple pathways:

- Inhibition of Kinases : The compound may act as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which is involved in inflammatory processes and cancer progression .

- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

- Oxidative Stress Induction : The compound may increase oxidative stress in microbial cells, contributing to its antimicrobial effects .

Case Studies

A notable case study involved the application of a derivative of this compound in treating inflammatory bowel disease (IBD). The study found that the compound effectively reduced inflammation markers in animal models, highlighting its potential therapeutic role beyond oncology .

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile?

A common approach for synthesizing pyridinecarbonitrile derivatives involves a multicomponent reaction using a ketone, aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (e.g., 10–20 hours) . For the iodinated analog, modifications such as introducing iodine via iodinated starting materials (e.g., 5-iodo-2-pyridinecarboxaldehyde) or post-synthetic iodination (e.g., using I₂/Cu catalysts) may be required. Purification typically involves crystallization from DMF/ethanol mixtures.

Q. How should researchers characterize this compound, and what key spectral data are critical?

Essential characterization techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the pyridine backbone and iodine substitution.

- IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) stretches.

- Mass spectrometry (HRMS or ESI-MS) to verify the molecular ion peak (C₁₁H₇IN₃O, theoretical MW: 324.00 g/mol).

- Elemental analysis to validate purity and iodine content .

Q. What safety precautions are necessary when handling this compound?

While no direct safety data exists for this compound, analogous pyridinecarbonitriles require:

- Storage at 0–6°C to prevent degradation .

- Use of PPE (gloves, lab coats, goggles) due to potential irritancy.

- Fume hood usage during synthesis to avoid inhalation of volatile byproducts. Consult SDSs of structurally similar compounds (e.g., 1-butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) for hazard extrapolation .

Advanced Research Questions

Q. How does the iodo substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom at position 5 serves as a leaving group, enabling Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Its electron-withdrawing nature enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. Computational studies (e.g., DFT calculations) can predict reaction sites, while experimental validation via Pd-catalyzed coupling with aryl boronic acids is recommended .

Q. What contradictions might arise between experimental and computational data for this compound?

Discrepancies could occur in:

- Thermodynamic stability : Computational models may underestimate steric effects of the bulky iodine atom.

- Reaction yields : Predicted pathways (e.g., iodination efficiency) may not align with experimental results due to solvent or catalyst interactions. Cross-validation using both DFT calculations and kinetic studies (e.g., monitoring reaction intermediates via LC-MS) is advised .

Q. How can this compound be applied in anticancer drug discovery?

Pyridinecarbonitriles are explored as kinase inhibitors or apoptosis inducers. For this derivative:

- Conduct kinase inhibition assays (e.g., EGFR or VEGFR targets) to assess binding affinity.

- Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with non-iodinated analogs to isolate iodine’s role.

- Use molecular docking to predict interactions with ATP-binding pockets .

Q. What strategies resolve challenges in interpreting its NMR spectra due to the iodine atom?

The iodine’s quadrupolar moment can broaden NMR signals. Mitigation strategies include:

Q. How does thermal stability impact its application in high-temperature processes?

Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset near 200–250°C. For this compound:

Q. What structural analogs are valuable for structure-activity relationship (SAR) studies?

Key analogs include:

- 5-Fluoro-2-pyridinecarbonitrile : To compare halogen effects on electronic properties .

- 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile : To study steric/electronic impacts of substituents .

- Non-iodinated parent compound : To isolate iodine’s contribution to bioactivity or reactivity .

Methodological Notes

- Data Validation : Always cross-reference experimental results with computational models (e.g., Gaussian or ORCA software) for mechanistic insights .

- Safety Protocols : Adapt SDS guidelines from structurally related compounds (e.g., 1-butyl derivatives) until compound-specific data is available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.